4,6-Dimethyl-2-benzopyrone

Description

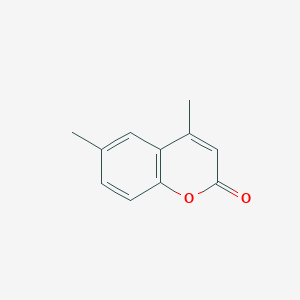

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFMDMVOWSDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161215 | |

| Record name | 4,6-Dimethyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-89-2 | |

| Record name | 4,6-Dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14002-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2-BENZOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP83D2QLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4,6-Dimethyl-2-benzopyrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4,6-Dimethyl-2-benzopyrone (also known as 4,6-dimethylcoumarin). The information is curated for professionals in research and development, offering concise and tabulated data, alongside relevant experimental context.

Core Physicochemical Properties

This compound is a substituted derivative of coumarin, a benzopyrone scaffold that is of significant interest in medicinal chemistry and materials science. The fundamental properties of this specific isomer are summarized below.

| Property | Value | Source |

| CAS Number | 14002-89-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₂ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point | 311.3 °C at 760 mmHg | [4] |

| Density | 1.15 g/cm³ | [4] |

| Refractive Index | 1.564 | [4] |

| Flash Point | 127.6 °C | [4] |

| LogP | 2.40980 | [4] |

Spectral Data

Mass Spectrometry

The mass spectrum provides key information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Ion (M+) | m/z 174.0 |

| Base Peak | m/z 174.0 |

| Major Fragments | m/z 146, 145, 131, 117, 115, 91 |

| Source: ChemicalBook. The mass spectrum shows the molecular ion peak at m/z 174, corresponding to the molecular weight of the compound.[5] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Technique | Key Peaks (cm⁻¹) |

| KBr disc | Data not explicitly detailed in search results. |

| Nujol mull | Data not explicitly detailed in search results. |

| Source: ChemicalBook provided links to IR spectra but did not list the specific peak values.[5] |

Experimental Protocols

Synthesis of this compound

The most common and direct method for the synthesis of coumarin derivatives is the Pechmann condensation .[6][7] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[6] For the synthesis of this compound, the likely reactants are 3,5-dimethylphenol and an acetoacetate ester, such as ethyl acetoacetate.

General Protocol for Pechmann Condensation:

-

Reactant Mixture: Equimolar amounts of 3,5-dimethylphenol and ethyl acetoacetate are mixed.

-

Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the reactant mixture.[7] Other catalysts that can be used include TiCl₄, nano-crystalline sulfated-zirconia, or a reusable cholinium-based ionic liquid.[2][6]

-

Reaction Conditions: The reaction mixture is typically heated. For simple phenols, harsher conditions may be required.[6] Microwave irradiation has also been employed to accelerate the reaction.[7]

-

Work-up: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

-

Purification: The crude product is then collected by filtration and purified by recrystallization, typically from ethanol.

Biological Activity

There is currently no specific information available in the cited literature regarding the biological activities or signaling pathways of this compound. However, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[8][9][10] It is important to note that these general activities of the coumarin class may not be representative of this compound itself, and specific biological testing of this compound is required.

A study on the hepatic effects of coumarin and its derivatives in rats compared coumarin with 3,4-dimethylcoumarin and 6-methylcoumarin.[11] The results suggested that the hepatotoxicity of coumarin is related to the formation of a 3,4-epoxide intermediate.[11] While this study did not include the 4,6-dimethyl isomer, it highlights that the substitution pattern on the coumarin ring is critical to its biological effects.

Experimental Workflow for Novel Compound Investigation

The investigation of a novel compound like this compound for its potential as a drug candidate would typically follow a structured workflow.

References

- 1. 4,6-Dimethyl-7-(methylamino)-2H-1-benzopyran-2-one | C12H13NO2 | CID 33293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. iajps.com [iajps.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Discovery, Characterization, and Synthesis of 4,6-Dimethyl-2-benzopyrone (4,6-dimethylcoumarin)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a derivative of the coumarin (2H-1-benzopyran-2-one) scaffold. While the parent coumarin molecule is a widely distributed natural product with a rich history, specific information regarding the natural occurrence of this compound is scarce in current scientific literature. This document focuses on the compound's synthetic discovery, its physicochemical and structural characterization, and detailed experimental protocols for its synthesis. The potential for biological activity is discussed in the context of the broader coumarin class, highlighting opportunities for future research. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction to the Benzopyrone Scaffold

Benzopyrones, particularly coumarins, are a significant class of oxygen-containing heterocyclic compounds.[1] The fusion of a benzene ring to an α-pyrone ring forms the characteristic coumarin structure.[1] First isolated in 1820 from the tonka bean (Dipteryx odorata), the parent compound, coumarin, is a secondary metabolite found in numerous plants, fungi, and bacteria.[2] Coumarin and its derivatives exhibit a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making the scaffold a privileged structure in medicinal chemistry and drug discovery.[3][4]

Discovery and Characterization of this compound

While the natural discovery of the parent coumarin is well-documented, the history of this compound (also known as 4,6-dimethylcoumarin; CAS RN: 14002-89-2) is rooted in its chemical synthesis and characterization. A key report by Wang et al. in 2007 detailed the synthesis and provided a definitive structural elucidation via single-crystal X-ray diffraction.[5]

Physicochemical Properties

Basic physicochemical information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 14002-89-2 | [6] |

| Molecular Formula | C₁₁H₁₀O₂ | [7] |

| Molecular Weight | 174.19 g/mol | [7] |

| Melting Point | 152 °C | [6] |

| Appearance | Colorless crystals or white powder | [1] |

Structural Characterization

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography. The analysis revealed a planar molecule, a common feature for the coumarin ring system.[5] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| a (Å) | 7.056 (4) | [7] |

| b (Å) | 8.854 (4) | [7] |

| c (Å) | 13.976 (6) | [7] |

| β (°) | 104.80 (2) | [7] |

| Volume (ų) | 844.2 (7) | [7] |

| Z | 4 | [7] |

| Calculated Density (Mg m⁻³) | 1.371 | [7] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public spectral databases. However, based on the known structure and typical values for coumarin derivatives, the following characteristic signals can be predicted.

| Spectroscopy | Expected Chemical Shifts / Bands |

| ¹H NMR | Signals for two methyl groups (singlets, ~2.3-2.5 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), and a vinylic proton (singlet, ~6.2-6.4 ppm). |

| ¹³C NMR | Signals for methyl carbons (~18-22 ppm), aromatic and vinylic carbons (110-155 ppm), and a lactone carbonyl carbon (~160 ppm).[8][9] |

| IR (KBr, cm⁻¹) | Strong C=O stretching band for the lactone (~1700-1730 cm⁻¹), C=C stretching bands (~1600 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 174, with characteristic fragmentation involving the loss of CO (m/z 146).[10] |

Natural Sources and Biosynthesis

Natural Occurrence

Extensive literature searches did not identify any specific plant, fungus, or microorganism that naturally produces this compound. The parent coumarin scaffold is widespread, found in families such as Rutaceae, Fabaceae, and Asteraceae.[11] However, the specific methylation pattern of the title compound has not been reported from a natural source.

General Coumarin Biosynthesis

Naturally occurring coumarins are derived from the shikimate pathway. The general biosynthetic route is outlined in the diagram below. This pathway illustrates the formation of the core coumarin structure from phenylalanine, which undergoes hydroxylation and cyclization. Further enzymatic modifications, such as methylation, would be required to produce derivatives like this compound.

Experimental Protocols: Synthesis

The most common and direct method for synthesizing 4-substituted coumarins is the Pechmann condensation, discovered by Hans von Pechmann.[12] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[12] For this compound, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.

Pechmann Condensation Protocol

Reaction: Condensation of 3,5-dimethylphenol with ethyl acetoacetate.

Materials:

-

3,5-Dimethylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., Amberlyst-15)[13]

-

Ethanol

-

Ice-cold water

Procedure:

-

Mixing Reactants: In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid (e.g., 5 mL per 10 mmol of phenol) dropwise, ensuring the temperature remains low.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The mixture will typically become viscous and may change color.

-

Work-up: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound via the Pechmann condensation.

Biological Activity and Signaling Pathways

While no specific biological studies on this compound were identified, the coumarin scaffold is known to interact with a multitude of biological targets. These activities are highly dependent on the substitution pattern on the benzopyrone ring.

General Activities of the Coumarin Class:

-

Anticancer: Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes like carbonic anhydrases.[4]

-

Antimicrobial: The scaffold is present in compounds that show activity against bacteria and fungi.

-

Anti-inflammatory: Coumarins can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

-

Enzyme Inhibition: They are known to inhibit various enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and HIV proteases.[3]

The biological profile of this compound remains to be elucidated. Its structural features suggest it is a viable candidate for screening in various biological assays to explore potential therapeutic applications. The diagram below illustrates the relationship between the core scaffold and its known classes of biological activity, representing potential areas of investigation for this specific derivative.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically important coumarin family. While its presence in nature has not been confirmed, its chemical synthesis is straightforward via established methods like the Pechmann condensation. Definitive structural data from X-ray crystallography provides a solid foundation for its characterization. The lack of specific biological data for this compound presents a clear opportunity for future research. Screening this compound in anticancer, antimicrobial, and enzyme inhibition assays could unveil novel therapeutic properties and expand the utility of the versatile benzopyrone scaffold.

References

- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 2. iiste.org [iiste.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benthamopen.com [benthamopen.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. 4,6-Dimethyl-3(4'-hydroxyphenyl)coumarin | C17H14O3 | CID 688791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-benzopyrone, also known as 4,6-Dimethyl-2H-chromen-2-one. The document details its chemical and physical properties, a proposed synthesis protocol, spectroscopic data, and a summary of the known biological activities of the broader benzopyrone class, to which it belongs.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound belonging to the coumarin (or benzopyrone) family. These compounds are characterized by a benzene ring fused to an α-pyrone ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| CAS Number | 14002-89-2 | - |

| Systematic Name | 4,6-Dimethyl-2H-chromen-2-one | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (predicted) | - |

| Structure | The molecule is planar. | [1] |

Synthesis

The synthesis of this compound can be achieved through the Pechmann condensation, a classic method for preparing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2][3]

This protocol is adapted from the synthesis of the isomeric 4,7-dimethyl-2H-chromen-2-one.[4]

Materials:

-

3-Methylphenol (m-cresol)

-

Ethyl acetoacetate

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) as a catalyst

-

Solvent (e.g., ethanol or solvent-free)

-

Microwave synthesizer (optional, for reaction acceleration)

Procedure:

-

In a reaction vessel, combine equimolar amounts of 3-methylphenol and ethyl acetoacetate.

-

Add a catalytic amount of Cr(NO₃)₃·9H₂O.

-

The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.

-

Heat the mixture. For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature for a short duration (e.g., 5-10 minutes). For conventional heating, reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on data for the isomeric 4,7-dimethyl-2H-chromen-2-one and general knowledge of coumarin structures, the following characteristics can be expected.[4][5]

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for two methyl groups (singlets), aromatic protons (multiplets), and a vinylic proton (singlet). |

| ¹³C NMR | Resonances for methyl carbons, aromatic and vinylic carbons, and a carbonyl carbon. |

| IR (Infrared) | Characteristic absorption bands for a C=O stretch (lactone), C=C stretches (aromatic and pyrone ring), and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 174.19. |

Biological Activity

While specific biological studies on this compound are limited, the coumarin scaffold is present in many compounds with a wide range of pharmacological activities.[6][7][8][9] It is plausible that this compound may exhibit some of these properties, though this would require experimental verification.

-

Antimicrobial Activity: Many coumarin derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8]

-

Antioxidant Activity: The coumarin nucleus is a feature of many antioxidant compounds.[7]

-

Cytotoxic and Antitumor Activity: Certain coumarins have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11]

-

Neuroprotective Effects: Some benzopyran derivatives have been investigated for their potential in treating neurodegenerative diseases and ischemic stroke.[12][13]

It is important to note that the biological activity of coumarins is highly dependent on the nature and position of substituents on the benzopyrone ring.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the mechanism of action of other coumarin derivatives has implicated various cellular targets. For example, some coumarins are known to inhibit enzymes such as cyclooxygenases (COX) or act as antagonists at certain receptors.

The following diagram illustrates a generalized mechanism of enzyme inhibition, a common mode of action for biologically active small molecules, including some coumarins. This is a hypothetical representation and has not been specifically demonstrated for this compound.

Conclusion

This compound is a member of the coumarin family of compounds with a well-defined chemical structure. While its synthesis can be readily achieved via established methods like the Pechmann condensation, its biological properties have not been extensively studied. The broad spectrum of activities observed for other coumarin derivatives suggests that this compound could be a candidate for further investigation in drug discovery and development. Future research should focus on its synthesis, purification, and comprehensive biological evaluation to determine its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. iscientific.org [iscientific.org]

- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic effects, alkylating properties and molecular modelling of coumarin derivatives and their phosphonic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4,6-Dimethylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a large class of benzopyrone-based heterocyclic compounds of natural and synthetic origin that exhibit a wide array of pharmacological properties. Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, have positioned them as privileged scaffolds in medicinal chemistry and drug discovery. This technical guide focuses on the biological activities of a specific derivative, 4,6-dimethylcoumarin. While extensive research exists for the broader coumarin family, this document consolidates the available data for 4,6-dimethylcoumarin and supplements it with information from closely related analogs to provide a comprehensive overview for research and development purposes.

Antimicrobial Activity

Coumarin derivatives have been widely investigated for their potential to combat microbial infections. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with cellular processes in bacteria and fungi.

Quantitative Data

Specific minimum inhibitory concentration (MIC) values for 4,6-dimethylcoumarin are not extensively reported in the available literature. However, studies on various coumarin derivatives demonstrate a broad spectrum of antimicrobial activity. The following table presents illustrative MIC values for some coumarin derivatives against various microbial strains to provide a comparative context.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Coumarin-pyrazole hybrid 15 | Streptococcus faecalis | 3.91 | [1] |

| Coumarin-pyrazole hybrid 15 | Escherichia coli | >15.6 (MBC) | [1] |

| Coumarin-pyrazole hybrid 16 | Enterobacter cloacae | >15.6 (MBC) | [1] |

| Coumarin hybrid 9 | Staphylococcus aureus | 4.88 | [1] |

| Coumarin hybrid 9 | Escherichia coli | 78.13 | [1] |

| Coumarin hybrid 9 | Candida albicans | 9.77 | [1] |

| Coumarin hybrid 4f | Staphylococcus aureus | 9.77 | [1] |

| Coumarin hybrid 6a | Staphylococcus aureus | 9.77 | [1] |

| Osthenol | Bacillus cereus | 62.5 | [2] |

| Osthenol | Staphylococcus aureus | 125 | [2] |

Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential antimicrobial activity of this class of compounds.

Experimental Protocols

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing workflow.

Agar Well/Disc Diffusion Method

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Application of Compound: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of 4,6-dimethylcoumarin dissolved in a suitable solvent (e.g., DMSO). A solvent control disc is also prepared.

-

Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Broth Microdilution Method for MIC Determination

-

Preparation of Compound Dilutions: A serial two-fold dilution of 4,6-dimethylcoumarin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antioxidant Activity

The antioxidant properties of coumarins are often linked to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Data

Direct IC50 values for the DPPH radical scavenging activity of 4,6-dimethylcoumarin are not readily found in the literature. The table below provides data for other coumarin derivatives to illustrate the range of antioxidant potential within this chemical class.

| Compound/Derivative | Assay | IC50 Value | Reference |

| 7,8-dihydroxy-4-methylcoumarin | DPPH | - | [3] |

| 4-methyl coumarin derivative | DPPH | - | [3] |

| Coumarin-benzothiazole hybrid | DPPH | 591.58 µg/mL | [4] |

| Ascorbic Acid (Standard) | DPPH | 391.25 µg/mL | [4] |

| Coumarin derivative 4 | DPPH | 10 µg/mL | [4] |

| Ascorbic Acid (Standard) | DPPH | 33.48 µg/mL | [4] |

| Coumarin derivative 5 | DPPH | 42.90 µg/mL | [4] |

| Coumarin-thiosemicarbazone 18 | DPPH | 7.1 µM | [4] |

| Ascorbic Acid (Standard) | DPPH | 18.6 µM | [4] |

Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential antioxidant activity of this class of compounds.

Experimental Protocols

Workflow for DPPH Radical Scavenging Assay

DPPH radical scavenging assay workflow.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM). Serial dilutions of 4,6-dimethylcoumarin are also prepared in methanol.

-

Reaction Mixture: An aliquot of each compound dilution is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.[5]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[5]

Anti-inflammatory Activity

The anti-inflammatory effects of coumarins are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data

Quantitative data on the anti-inflammatory activity of 4,6-dimethylcoumarin is limited. The following table shows the percentage of edema inhibition for other coumarin derivatives in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose | Time (hours) | Edema Inhibition (%) | Reference |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 4 | - | 2 | 30.49 | [6] |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 8 | - | 2 | 29.27 | [6] |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 4 | - | 3 | 44.05 | [6] |

| 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin 8 | - | 3 | 38.10 | [6] |

| Indomethacin (Standard) | 5 mg/kg | 5 | Significant inhibition | [7] |

Note: Data for specific 4,6-dimethylcoumarin was not available. The presented data is for other coumarin derivatives to illustrate the potential anti-inflammatory activity of this class of compounds.

Experimental Protocols

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan-induced paw edema assay workflow.

Carrageenan-Induced Paw Edema in Rats

-

Animal Handling: Male Wistar rats are acclimatized to the laboratory conditions and fasted overnight before the experiment.

-

Compound Administration: The test group receives 4,6-dimethylcoumarin orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[7]

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[7][8][9][10]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[7][8]

-

Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.

Signaling Pathways

The anti-inflammatory effects of coumarin derivatives are often associated with the modulation of key signaling pathways involved in the inflammatory response. While specific studies on 4,6-dimethylcoumarin are limited, research on related compounds suggests the involvement of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway in Inflammation

References

- 1. Bot Verification [chiet.edu.eg]

- 2. researchgate.net [researchgate.net]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.3. In Vitro DPPH• Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Spectroscopic Profile of 4,6-Dimethyl-2-benzopyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethyl-2-benzopyrone, also known as 4,6-dimethylcoumarin. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (C₁₁H₁₀O₂) is a derivative of coumarin, a benzopyrone that consists of a benzene ring fused to a pyrone ring. The structural integrity and purity of this compound are paramount in its applications. Spectroscopic techniques are fundamental in providing detailed molecular-level information. A crystallographic study has confirmed the planar structure of the 4,6-dimethyl-2H-chromen-2-one molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under ionization.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Major Fragment | Loss of CO (carbonyl group) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the mass spectral analysis of coumarins involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to increase gradually to ensure the separation of the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard technique for generating positive ions.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

| Proton Type | Expected Chemical Shift (ppm) |

| Methyl Protons (C4-CH₃, C6-CH₃) | 2.0 - 2.5 |

| Vinylic Proton (H3) | 6.0 - 6.5 |

| Aromatic Protons (H5, H7, H8) | 7.0 - 7.8 |

¹³C NMR Spectroscopy

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl Carbons (C4-CH₃, C6-CH₃) | 15 - 25 |

| Vinylic Carbon (C3) | 110 - 120 |

| Aromatic Carbons | 115 - 155 |

| Carbonyl Carbon (C2) | 160 - 165 |

| Quaternary Carbons (C4, C6, C8a, C4a) | 120 - 155 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, the expected absorption regions based on its structure are listed below. For comparison, the IR spectrum of a structurally similar compound, 7-(ethylamino)-4,6-dimethyl-2-benzopyrone, shows characteristic peaks for the coumarin core.[2]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (lactone carbonyl) | 1700 - 1750 (strong) |

| C=C (aromatic and vinylic) | 1450 - 1650 |

| C-H (aromatic and vinylic) | 3000 - 3100 |

| C-H (methyl) | 2850 - 3000 |

| C-O (ester) | 1000 - 1300 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a mull in an oil like Nujol.

-

Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample.

-

Data Processing: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum, showing the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum (of air or the KBr pellet alone) is typically subtracted to obtain the spectrum of the sample.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

4,6-Dimethyl-2-benzopyrone solubility in different solvents

An In-depth Technical Guide on the Solubility of 4,6-Dimethyl-2-benzopyrone For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of coumarin (also known as 1,2-benzopyrone), belongs to a significant class of lactone compounds widely distributed in nature and extensively synthesized for various applications. Coumarins are recognized for their broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy in therapeutic applications. Understanding the solubility of this compound in different solvents is paramount for its application in drug discovery and development, enabling the design of appropriate delivery systems and facilitating in vitro and in vivo studies.

While extensive quantitative solubility data for the parent compound, coumarin, is available, specific experimental values for this compound are not widely published. However, based on the general characteristics of coumarins, a qualitative assessment of its solubility can be made. Coumarins are generally hydrophobic compounds, demonstrating poor solubility in water but good solubility in protic organic solvents like alcohols.[1] This guide provides a summary of the expected solubility of this compound, a detailed experimental protocol for its precise determination, and visual representations of the experimental workflow and a potential biological mechanism of action.

Solubility Data

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Poor | The hydrophobic nature of the benzopyrone ring limits solubility in aqueous media.[1] |

| Methanol | Polar Protic | Soluble | Coumarins generally dissolve well in alcohols.[1] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for coumarin and its derivatives.[1] |

| 1-Propanol | Polar Protic | Soluble | Expected to be a suitable solvent based on the behavior of coumarins in other alcohols.[1] |

| 2-Propanol | Polar Protic | Soluble | Expected to be a suitable solvent based on the behavior of coumarins in other alcohols.[1] |

| 1-Butanol | Polar Protic | Soluble | Should effectively dissolve the compound due to its alcohol functional group.[1] |

| Acetonitrile | Polar Aprotic | Soluble | Often used as a solvent for coumarin derivatives.[2] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds.[2] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent for many organic molecules, including coumarins.[2] |

| n-Hexane | Nonpolar | Poorly Soluble | The polarity mismatch between the slightly polar coumarin structure and nonpolar hexane would likely result in low solubility. |

Experimental Protocols

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or Erlenmeyer flasks with screw caps

-

Shaking water bath or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath set to a constant temperature (e.g., 298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. For coumarins, this can take up to 24 hours.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (e.g., in mol/L or g/L) by taking into account the dilution factor.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps of the shake-flask method for determining compound solubility.

Potential Biological Pathway: DNA Gyrase Inhibition

Benzopyrone derivatives have been identified as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication.[5][6][7] This makes them attractive candidates for the development of new antimicrobial agents. The following diagram illustrates the simplified mechanism of DNA gyrase inhibition.

References

- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermochemical Properties of 4,6-Dimethyl-2-benzopyrone and Related Coumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of benzopyrone derivatives, with a specific focus on the methodologies used for their determination. Due to a lack of available experimental data for 4,6-Dimethyl-2-benzopyrone, this document presents thermochemical data for structurally related coumarin compounds to offer a comparative framework. Detailed experimental protocols for key analytical techniques, including combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry, are provided to aid in the design of future studies. Furthermore, this guide touches upon the known biological activities of coumarin derivatives and illustrates a representative signaling pathway influenced by this class of compounds.

Introduction to Benzopyrones and their Significance

Benzopyrones, a class of compounds featuring a benzene ring fused to a pyrone ring, are prevalent in numerous natural products and serve as scaffolds for many pharmaceutical agents. Coumarins, which are 2H-1-benzopyran-2-ones, represent a major subclass of benzopyrones and are recognized for their wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their chemical structure and stability. Understanding the thermochemical properties, such as the enthalpy of formation and sublimation, is crucial for drug design, formulation development, and predicting the bioavailability of these compounds.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the methods employed to determine these critical thermochemical parameters. While specific data for this compound is not currently available in the literature, the presented data on related methyl- and methoxy-substituted coumarins can serve as a valuable reference for estimating its properties and for planning experimental investigations.

Thermochemical Data of Coumarin Derivatives

The following tables summarize the available experimental thermochemical data for coumarin and several of its methylated and methoxylated derivatives. This data provides a basis for understanding how substitutions on the benzopyrone core influence its energetic properties.

Table 1: Standard Molar Enthalpy of Formation in the Crystalline Phase (ΔfHm°(cr)) at 298.15 K

| Compound | Formula | ΔfHm°(cr) (kJ·mol-1) |

| Coumarin | C9H6O2 | -253.1 ± 1.3[3] |

| 7-Hydroxy-4-methylcoumarin | C10H8O3 | -540.8 ± 2.6[4] |

| 7-Ethoxy-4-methylcoumarin | C12H12O3 | -545.4 ± 3.6[4] |

| 6-Methoxy-4-methylcoumarin | C11H10O3 | -488.0 ± 2.7[4] |

| 7-Methoxycoumarin | C10H8O3 | -419.8 ± 2.3 |

Data for 7-Methoxycoumarin was calculated from its reported gas-phase enthalpy of formation and enthalpy of sublimation.

Table 2: Standard Molar Enthalpy of Sublimation (ΔsubHm°) and Gas-Phase Enthalpy of Formation (ΔfHm°(g)) at 298.15 K

| Compound | Formula | ΔsubHm° (kJ·mol-1) | ΔfHm°(g) (kJ·mol-1) |

| Coumarin | C9H6O2 | 90.3 ± 0.5[3] | -163.4 ± 3.3[5] |

| 7-Methoxycoumarin | C10H8O3 | 98.2 ± 1.6 | -321.6 ± 2.8[5] |

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties relies on precise calorimetric measurements. The following sections detail the methodologies for the key experimental techniques used to obtain the data presented above.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of combustion (ΔcHm°), from which the standard molar enthalpy of formation (ΔfHm°) in the crystalline state can be derived.

Methodology:

-

A pellet of the sample (typically 0.5 to 1.0 g) is placed in a platinum crucible within a calorimetric bomb.

-

A cotton thread fuse is positioned to make contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 3.04 MPa.

-

A known mass of distilled water is added to the bomb to ensure saturation of the internal atmosphere.

-

The bomb is placed in an isoperibol calorimeter containing a known mass of water.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electrical current through the fuse.

-

The temperature change of the water in the calorimeter is recorded until a final steady state is reached.

-

The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.

-

The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from residual atmospheric nitrogen.[6]

Calvet Microcalorimetry

Calvet microcalorimetry is a high-sensitivity technique used to measure the standard molar enthalpy of sublimation (ΔsubHm°) by determining the heat flow associated with the phase transition from solid to gas.

Methodology:

-

A small amount of the sample is placed in a Knudsen effusion cell, which has a small orifice.

-

The cell is placed inside the Calvet microcalorimeter at a constant temperature (T = 298.15 K).

-

The heat flow associated with the sublimation of the sample is measured over time.

-

The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the mass of the sublimated sample, which is determined by weighing the cell before and after the experiment.[5]

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the enthalpy of fusion (ΔfusH) and heat capacity (Cp).

Methodology:

-

A small, known mass of the sample is hermetically sealed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 K·min-1) under a controlled atmosphere (e.g., nitrogen flow of 50 cm3·min-1).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.[6]

-

Heat capacity is determined by comparing the heat flow of the sample to that of a known standard, such as sapphire.[6]

Visualization of Experimental and Logical Workflows

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the typical workflow for the experimental determination of the gas-phase enthalpy of formation for a benzopyrone derivative.

Caption: Workflow for determining gas-phase enthalpy of formation.

Biological Activity and Signaling Pathways of Coumarins

Coumarin derivatives are known to interact with various biological targets, influencing multiple signaling pathways. Their anticancer effects, for example, are often attributed to the induction of apoptosis (programmed cell death) and modulation of pathways that control cell proliferation and survival.[1]

The diagram below illustrates a generalized signaling pathway that can be modulated by bioactive compounds like coumarins, leading to an anticancer effect.

Caption: Generalized signaling pathway modulated by coumarin derivatives.

Conclusion

While direct thermochemical data for this compound remains to be determined, this guide provides the necessary framework for such an investigation. The comparative data from related coumarin derivatives offer valuable insights into the expected energetic properties. The detailed experimental protocols for combustion calorimetry, Calvet microcalorimetry, and differential scanning calorimetry serve as a practical resource for researchers aiming to characterize novel benzopyrone compounds. A deeper understanding of the thermochemical properties of these molecules is essential for advancing their development as potential therapeutic agents. Future experimental work is needed to fill the data gap for this compound and to further elucidate the structure-property relationships within this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 4,6-Dimethyl-2-benzopyrone: A Technical Guide

Introduction

4,6-Dimethyl-2-benzopyrone, a member of the coumarin family, presents a compelling scaffold for novel drug discovery and development. Coumarins, a class of benzopyrone-containing natural products, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The strategic placement of methyl groups at the 4 and 6 positions of the benzopyrone core can significantly influence its biological profile, offering opportunities for the development of targeted therapeutics. This technical guide provides an in-depth analysis of potential research areas for this compound, summarizing key data, outlining experimental protocols, and visualizing relevant pathways to aid researchers, scientists, and drug development professionals in their exploratory efforts.

Core Research Areas

The primary areas for future research on this compound can be categorized into three main domains: Anticancer Activity , Anti-inflammatory Effects , and Antioxidant Potential .

Anticancer Activity

The coumarin scaffold is a well-established pharmacophore in the design of anticancer agents. Research into this compound could focus on its cytotoxic effects against various cancer cell lines, with a particular emphasis on colorectal carcinoma, and elucidation of the underlying molecular mechanisms.

Quantitative Data on Related Compounds:

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Plastoquinone Analogue AQ-12 | HCT-116 | MTT | 5.11 ± 2.14 | [1] |

| Cisplatin | HCT-116 | MTT | 23.68 ± 6.81 | [1] |

| Aglaforbesin Derivative | HCT-116 | MTT | 1.13 ± 0.07 µg/mL | [2] |

| Doxorubicin | HCT-116 | - | 73.50 | [3] |

Potential Signaling Pathways to Investigate:

Coumarin derivatives have been shown to modulate key signaling pathways involved in cancer progression. For this compound, research should be directed towards its impact on the PI3K/Akt and NF-κB pathways, both of which are critical in cell survival, proliferation, and inflammation-associated cancers.[4][5][6]

Experimental Protocols:

-

MTT Assay for Cytotoxicity: A detailed protocol for assessing the cytotoxic effects of this compound on HCT-116 cells is provided below.

-

Western Blot Analysis: To investigate the modulation of PI3K/Akt and NF-κB signaling pathways.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. The anti-inflammatory potential of this compound represents a significant area of research.

Quantitative Data on Related Compounds:

Specific data on the COX-2 inhibitory activity of this compound is limited. However, the anti-inflammatory properties of other coumarin derivatives suggest its potential as a COX-2 inhibitor.

| Compound | Enzyme | Assay | IC50 (µM) | Reference |

| Coumarin-Thiazoline/Thiazolidinone Derivatives | COX-2 | In vitro | 0.31 - 0.78 | [7] |

| Celecoxib | COX-2 | In vitro | - | [7] |

| Coumarin Derivative 2f | - | Nitric Oxide Inhibition | 11.2 | [8] |

Potential Signaling Pathways to Investigate:

The anti-inflammatory effects of coumarins are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][10]

Experimental Protocols:

-

COX-2 Inhibition Assay: A protocol to evaluate the direct inhibitory effect of this compound on the COX-2 enzyme.

-

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To assess its ability to suppress inflammatory responses in a cellular model.

Antioxidant Potential

The ability of coumarins to scavenge free radicals and reduce oxidative stress is another promising avenue for research. The antioxidant properties of this compound could be beneficial in conditions associated with oxidative damage.

Quantitative Data on Related Compounds:

| Compound | Assay | IC50 (µM) | Reference |

| Coumarin Compound I | DPPH | 799.83 | [11] |

| Coumarin Compound II | DPPH | 712.85 | [11] |

| Coumarin Compound III | DPPH | 872.97 | [11] |

| Ascorbic Acid (Standard) | DPPH | 829.85 | [11] |

Experimental Protocols:

-

DPPH Radical Scavenging Assay: A standard and straightforward method to determine the antioxidant capacity of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Reaction: 3,5-Dimethylphenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst-15, to yield this compound.[12][13][14]

Detailed Experimental Protocols

Synthesis of this compound via Pechmann Condensation (Conventional Heating)

Materials:

-

3,5-Dimethylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlyst-15

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylphenol (1 equivalent) in a minimal amount of ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount) dropwise with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the final product using techniques such as NMR and Mass Spectrometry.

MTT Assay for Cytotoxicity on HCT-116 Cells

Materials:

-

HCT-116 human colorectal carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[15]

DPPH Radical Scavenging Assay

Materials:

-

This compound (dissolved in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[11][16]

In Vitro COX-2 Inhibition Assay

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (dissolved in a suitable solvent)

-

Celecoxib (as a positive control)

-

Assay buffer and detection reagents (e.g., EIA-based kit)

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of this compound or celecoxib for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific period to allow for prostaglandin synthesis.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA-based method.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.[7][17]

Visualizations

Logical Workflow for Investigating this compound

Caption: A logical workflow for the synthesis, biological evaluation, and mechanistic investigation of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

Caption: A potential mechanism of anti-inflammatory action for this compound via inhibition of the NF-κB signaling pathway.

Potential Anticancer Signaling Pathway of this compound

Caption: A potential mechanism of anticancer action for this compound via inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of novel therapeutic agents. The outlined research areas provide a roadmap for a comprehensive investigation into its pharmacological properties. Future research should prioritize obtaining specific quantitative data on its biological activities and exploring its efficacy in in vivo models of cancer and inflammation. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of a library of related derivatives, could lead to the identification of compounds with enhanced potency and selectivity. The detailed protocols and visualized pathways presented in this guide are intended to facilitate these research endeavors and accelerate the translation of this promising scaffold into clinically relevant applications.

References

- 1. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Coumarin Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japer.in [japer.in]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. carcinogenesis.com [carcinogenesis.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-2-benzopyrone

Abstract

This document provides a detailed protocol for the synthesis of 4,6-dimethyl-2-benzopyrone, a member of the isocoumarin class of compounds which are of significant interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the oxidation of a simple precursor, 3,4-dimethylacetophenone, to form the key intermediate 2-acetyl-4-methylbenzoic acid. Subsequent acid-catalyzed intramolecular cyclization yields the target compound. This method offers a straightforward and efficient route to this compound, and the protocols are designed to be readily implemented in a standard organic synthesis laboratory setting.

Introduction

Isocoumarins, also known as 1H-2-benzopyran-1-ones, are a class of naturally occurring lactones that exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The substituent pattern on the benzopyrone core is crucial for its biological function, making the development of versatile synthetic routes to specifically substituted isocoumarins an important endeavor for researchers in drug development. This compound is a valuable scaffold for further chemical modification to generate libraries of potential therapeutic agents. The following protocol details a reliable and reproducible method for its synthesis from readily available starting materials.

Overall Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-4-methylbenzoic Acid

This protocol is adapted from a patented procedure for the oxidation of 3,4-dimethylacetophenone.[1][2]

Materials and Reagents:

-

3,4-Dimethylacetophenone

-

Hydrogen peroxide (30% aqueous solution)

-

Catalyst (e.g., a transition metal complex as described in the cited literature)

-

Polar organic solvent (e.g., acetonitrile or ethanol)

-

Saturated sodium sulfite solution

-

Ethyl acetate

-

Toluene

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylacetophenone in the chosen polar organic solvent.

-

Add the catalyst to the solution.

-

Slowly add the 30% hydrogen peroxide solution to the reaction mixture. The reaction may be exothermic, and cooling may be necessary to maintain the desired temperature.

-

Heat the reaction mixture to the specified temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench any excess hydrogen peroxide by the careful addition of a saturated sodium sulfite solution.

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-acetyl-4-methylbenzoic acid by recrystallization from a suitable solvent such as toluene to yield a solid product.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the acid-catalyzed intramolecular cyclization of 2-acylbenzoic acids.

Materials and Reagents:

-

2-Acetyl-4-methylbenzoic acid

-

Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a solid-supported acid)

-

High-boiling point inert solvent (optional, can be performed neat)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Apparatus for work-up and extraction

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or recrystallization)

Procedure:

-

Place 2-acetyl-4-methylbenzoic acid in a round-bottom flask.

-

Add the acid catalyst. The reaction can be run neat or in a high-boiling point solvent.

-

Heat the mixture with stirring. The reaction temperature will depend on the catalyst used and should be optimized. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product from the aqueous mixture with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

Data Presentation

| Parameter | 2-Acetyl-4-methylbenzoic acid | This compound |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₁H₁₀O₂ |

| Molecular Weight | 178.18 g/mol | 174.19 g/mol |

| Physical State | Solid | Solid |

| Melting Point | Not specified in search results | 152 °C[3] |

| Boiling Point | Not specified in search results | 311.3 °C (Predicted)[3] |

| Yield | 50-62% (recrystallized)[2] | Not specified in search results |

| ¹H NMR (CDCl₃, δ) | Not available in search results | Not available in search results |

| ¹³C NMR (CDCl₃, δ) | Not available in search results | Not available in search results |

| IR (KBr, cm⁻¹) | Not available in search results | Not available in search results |

Visualizations

Figure 2: Detailed workflow for the synthesis of this compound.

Safety Precautions

-